molecular formula C30H46N2O B11963730 N-(4-anilinophenyl)octadecanamide CAS No. 2592-96-3

N-(4-anilinophenyl)octadecanamide

Cat. No.: B11963730
CAS No.: 2592-96-3
M. Wt: 450.7 g/mol
InChI Key: CUENUWMOXBCGNQ-UHFFFAOYSA-N
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Description

N-(4-anilinophenyl)octadecanamide is an organic compound with the molecular formula C24H42N2O. It is a derivative of octadecanamide, where the hydrogen atom of the amide group is replaced by a 4-anilinophenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-anilinophenyl)octadecanamide typically involves the reaction of 4-anilinophenylamine with octadecanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

C18H37COCl+C6H5NH2C24H42N2O+HCl\text{C18H37COCl} + \text{C6H5NH2} \rightarrow \text{C24H42N2O} + \text{HCl} C18H37COCl+C6H5NH2→C24H42N2O+HCl

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-anilinophenyl)octadecanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitro and sulfonyl derivatives.

Scientific Research Applications

N-(4-anilinophenyl)octadecanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized as an antioxidant in rubber and polymer industries to enhance the durability and lifespan of products.

Mechanism of Action

The mechanism of action of N-(4-anilinophenyl)octadecanamide involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and affecting cellular processes. Additionally, it can interact with specific proteins, altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-anilinophenyl)acetamide: Similar structure but with a shorter acyl chain.

    N-(4-anilinophenyl)maleimide: Contains a maleimide group instead of an amide group.

    N-(4-anilinophenyl)methacrylamide: Contains a methacrylamide group.

Uniqueness

N-(4-anilinophenyl)octadecanamide is unique due to its long acyl chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes, such as drug delivery systems and membrane studies.

Properties

CAS No.

2592-96-3

Molecular Formula

C30H46N2O

Molecular Weight

450.7 g/mol

IUPAC Name

N-(4-anilinophenyl)octadecanamide

InChI

InChI=1S/C30H46N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-30(33)32-29-25-23-28(24-26-29)31-27-20-17-16-18-21-27/h16-18,20-21,23-26,31H,2-15,19,22H2,1H3,(H,32,33)

InChI Key

CUENUWMOXBCGNQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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